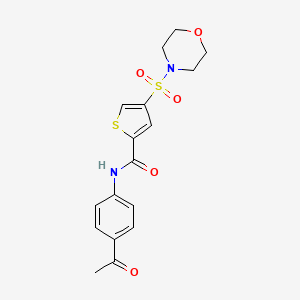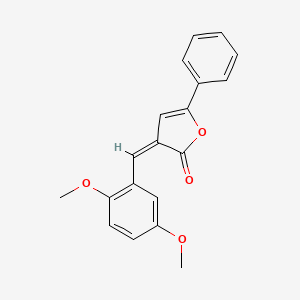
N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.06571403 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prodrug Development
N-(4-acetylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is explored in the context of prodrug development. The compound, belonging to the class of N-acyl derivatives of sulfonamides, shows potential as a prodrug form, particularly for sulfonamide groups in carbonic anhydrase inhibitors. Its enzymatic hydrolysis yields the parent sulfonamide, indicating its potential in delivering active pharmaceutical ingredients (Larsen, Bundgaard, & Lee, 1988).
Carbonic Anhydrase Inhibition
This compound is also investigated for its inhibitory effects on carbonic anhydrase isoenzymes. It displays nanomolar half maximal inhibitory concentration (IC50) values, indicating its potency as an inhibitor. The differential activity across various isoenzymes suggests its potential for targeted therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis and Modification
The compound's role in chemical synthesis and modification is significant. It is utilized in the synthesis of N-vinyloxazolidinones and morpholines, offering insights into the effect of the N-protecting group on amino alcohols in annulation reactions. This application is crucial for understanding the synthesis of complex organic compounds (Yar, Fritz, Gates, McGarrigle, & Aggarwal, 2012).
Biodegradable Polymer Synthesis
Its derivatives are used in synthesizing biodegradable polyesteramides with pendant functional groups. These polymers have applications in various fields, including biomedical and environmental science, due to their biodegradability and functional versatility (Veld, Dijkstra, & Feijen, 1992).
Electrochemical Capacitor Applications
A derivative, 3-(4-methylsulfonylphenyl)thiophene, has been evaluated for use in electrochemical capacitors. Its electroactive polymers show promising performance, with high energy and power densities, making it a potential candidate for energy storage applications (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Anticancer Activity
Additionally, some derivatives of thiophene carboxamide exhibit anticancer activity. These compounds, synthesized through various chemical reactions, demonstrate inhibitory activity against multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology (Atta & Abdel‐Latif, 2021).
Antimicrobial Properties
Compounds containing the morpholine group, similar to this compound, are studied for their antimicrobial properties. This includes investigating their activity against multidrug-resistant strains, suggesting their potential in addressing antibiotic resistance (Oliveira et al., 2015).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12(20)13-2-4-14(5-3-13)18-17(21)16-10-15(11-25-16)26(22,23)19-6-8-24-9-7-19/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGNSJEHLIARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5520519.png)


![N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)
![7-[(2-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5520559.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)
![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

